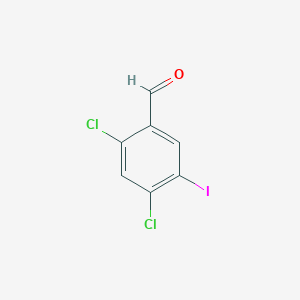
2,4-Dichloro-5-iodobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-iodobenzaldehyde is an organic compound with the molecular formula C7H3Cl2IO. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine and iodine atoms at the 2, 4, and 5 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-iodobenzaldehyde typically involves the iodination of 2,4-dichlorobenzaldehyde. One common method includes the reaction of 2,4-dichlorobenzaldehyde with iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions. The reaction is carried out in a solvent like acetic acid, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloro-5-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: It can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide or potassium fluoride in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted benzaldehydes.
Oxidation Products: 2,4-Dichloro-5-iodobenzoic acid.
Reduction Products: 2,4-Dichloro-5-iodobenzyl alcohol.
Applications De Recherche Scientifique
2,4-Dichloro-5-iodobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-iodobenzaldehyde is primarily related to its reactivity as an aldehyde. It can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of Schiff bases and other derivatives. These reactions are crucial in various biochemical pathways and industrial processes .
Comparaison Avec Des Composés Similaires
Iodobenzene: A simpler aryl iodide with similar reactivity but lacks the additional chlorine substituents.
2,4-Dichlorobenzaldehyde: Similar structure but without the iodine atom, leading to different reactivity and applications.
2,4-Dichlorophenoxyacetic acid: A related compound used as a herbicide, showcasing different functional groups and applications .
Uniqueness: 2,4-Dichloro-5-iodobenzaldehyde stands out due to the presence of both chlorine and iodine substituents, which confer unique reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C7H3Cl2IO |
|---|---|
Poids moléculaire |
300.90 g/mol |
Nom IUPAC |
2,4-dichloro-5-iodobenzaldehyde |
InChI |
InChI=1S/C7H3Cl2IO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H |
Clé InChI |
LLGDXSSMXPEUBR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1I)Cl)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B14763654.png)
![(Z)-5-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14763664.png)
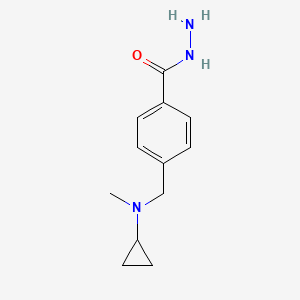
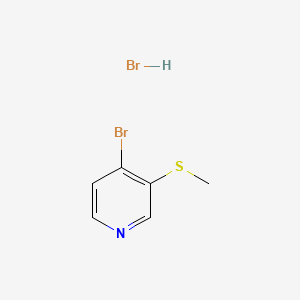

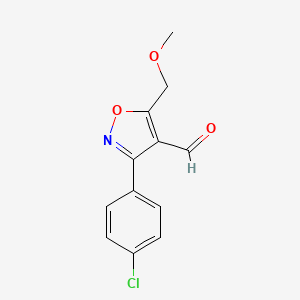
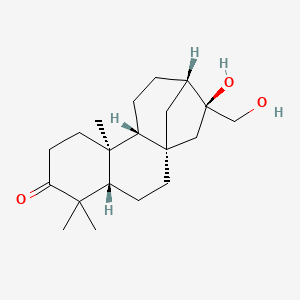

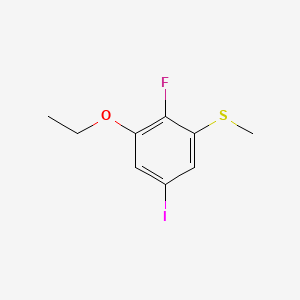
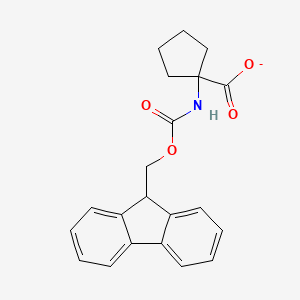

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B14763717.png)

